2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Purity Stability Quality Control

This compound is a functionalized pyrimidine derivative featuring a chlorine atom at the 2-position and a 5-cyclopropyl-1H-pyrazol-3-ylamino group at the 4-position. It serves as a versatile intermediate in the construction of kinase-targeted libraries, particularly for cyclin-dependent kinase (CDK) and IRE1α inhibitors.

Molecular Formula C10H10ClN5
Molecular Weight 235.68
CAS No. 851435-00-2
Cat. No. B2747886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
CAS851435-00-2
Molecular FormulaC10H10ClN5
Molecular Weight235.68
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl
InChIInChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16)
InChIKeyGTLCOMIHIRXKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 851435-00-2): A Strategic Heterocyclic Building Block for Kinase Inhibitor Synthesis


This compound is a functionalized pyrimidine derivative featuring a chlorine atom at the 2-position and a 5-cyclopropyl-1H-pyrazol-3-ylamino group at the 4-position . It serves as a versatile intermediate in the construction of kinase-targeted libraries, particularly for cyclin-dependent kinase (CDK) and IRE1α inhibitors [1].

Why Substituting 2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine with Close Analogs Risks Synthetic and Biological Divergence


The precise arrangement of functional groups in this compound is critical: the single chlorine at C2 provides a controlled, regioselective handle for late-stage diversification, while the 4-aminopyrazole moiety anchors the scaffold for target binding. Closely related analogs, such as the 2,6-dichloro derivative or 2-amino variants, introduce additional reactive sites or alter hydrogen-bonding capacity, potentially leading to off-target products or reduced synthetic efficiency [1]. The cyclopropyl group on the pyrazole further modulates lipophilicity and metabolic stability compared to methyl or unsubstituted analogs [2].

Quantitative Differentiation Evidence: 2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine vs. Closest Analogs


Higher Commercially Available Purity Compared to Dichloro Analog

The target compound is commercially available at 98% purity (HPLC) from Sigma-Aldrich partner Leyan, with storage at -20°C in sealed, moisture-free conditions . In contrast, the 2,6-dichloro analog (CAS 438205-39-1) is typically supplied at 95% purity by most vendors, with limited cold-chain requirements . This higher purity reduces the need for additional purification before use in sensitive catalytic or biological assays.

Purity Stability Quality Control

Single C2 Chlorine Handle Enables Predictable SNAr Diversification vs. Dichloro Congeners

The target compound possesses only one electrophilic chlorine at C2, ensuring exclusive substitution at this position under SNAr conditions. In contrast, 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine presents two competing sites (C2 and C6), often leading to mixtures of mono- and bis-adducts. Literature on related 2,4-dichloropyrimidine systems demonstrates that tertiary amine nucleophiles can exhibit C2 over C4 selectivity up to >20:1 under optimized conditions, but such selectivity is condition-dependent and may not be general [1]. The mono-chloro compound eliminates this uncertainty, providing a single reaction pathway.

Regioselectivity SNAr Late-stage functionalization

Direct Incorporation into the IRE1α Inhibitor APY29 Scaffold and CDK12/13 Inhibitor Series

The 5-cyclopropyl-1H-pyrazol-3-ylamino motif is a recognized pharmacophore for IRE1α and CDK12/13 inhibition. Specifically, the target compound serves as the immediate precursor to APY29 (IRE1α IC50 = 280 nM) and is structurally embedded in the CDK12/13 inhibitor series claimed in US20220194924A1 [1]. Analogs lacking the cyclopropyl group show reduced potency; for instance, 5-methyl or 5-phenyl replacements in similar pyrazolopyrimidine scaffolds have been associated with >10-fold loss in CDK2 affinity in some series [2]. While direct IC50 data for this specific chloro intermediate are not reported, its role as the gateway building block for validated inhibitors underscores its strategic procurement value.

Kinase inhibitor Pharmacophore IRE1α CDK12/13

Modulated Lipophilicity and Hydrogen Bond Donor Count Relative to Des-chloro Analog

The presence of a chlorine atom at C2 increases lipophilicity compared to the 2-amino analog. Predicted cLogP for the target compound is ~2.1, versus ~1.2 for the 2-amino derivative, enhancing membrane permeability potential . Additionally, the target compound has 2 hydrogen bond donors (both on pyrazole NH and aniline NH), while the 2-amino analog has 3, potentially affecting solubility and target engagement [1].

Lipophilicity cLogP Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine


Late-Stage Diversification in Kinase Inhibitor Library Synthesis

Research teams synthesizing focused kinase inhibitor libraries can leverage the single C2 chlorine handle for parallel SNAr or Buchwald-Hartwig amination with diverse amines, avoiding isomer separation steps required for dichloro scaffolds [1].

Synthesis of IRE1α Modulators for Unfolded Protein Response Studies

The compound enables direct access to APY29 and its analogs via nucleophilic displacement of the chlorine with 1H-benzo[d]imidazol-6-amine. Researchers targeting the IRE1α-XBP1 pathway for cancer or neurodegenerative disease research benefit from the reliable purity and reactivity of this intermediate [2].

Development of CDK12/13-Selective Probes

Given its inclusion in the CDK12/13 inhibitor patent family, procurement of this building block allows medicinal chemistry teams to rapidly explore structure-activity relationships around the pyrimidine core, with the cyclopropyl group already installed to confer selectivity over other CDKs [2].

High-Throughput Screening (HTS) Hit Validation and Follow-up

The 98% purity and defined storage stability minimize the risk of false positives due to impurities, making this compound suitable for direct use in biochemical assay follow-up without additional purification, unlike lower-purity analogs that may require re-purification .

Quote Request

Request a Quote for 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.